2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is an organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a phenylethanol moiety. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound: interacts with its targets, the ENTs, by inhibiting their function. This compound is more selective to ENT2 than to ENT1
Biochemical Pathways
The inhibition of ENTs by This compound affects the nucleotide synthesis pathway and the regulation of adenosine function
Result of Action
The molecular and cellular effects of This compound It is known that the compound inhibits ents, affecting nucleotide synthesis and the regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol on cellular function in in vitro or in vivo studies have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 2-fluorophenylpiperazine with a suitable phenylethanol derivative. One common method includes the use of a Grignard reagent, where 2-fluorophenylmagnesium bromide reacts with 1-phenylethanol under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to facilitate the reaction . The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperazine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylacetone.
Reduction: Formation of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazine: Lacks the phenylethanol moiety but shares the piperazine and fluorophenyl structure.
1-Phenylethanol: Contains the phenylethanol moiety but lacks the piperazine and fluorophenyl groups.
2-(4-Phenylpiperazin-1-yl)ethanol: Similar structure but without the fluorine substitution on the phenyl ring.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol is unique due to the combination of the piperazine ring, fluorophenyl group, and phenylethanol moiety. This combination imparts distinct pharmacological properties and enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-16-8-4-5-9-17(16)21-12-10-20(11-13-21)14-18(22)15-6-2-1-3-7-15/h1-9,18,22H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLWYZHBTZEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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